(S)-3-(Boc-amino)pyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including "(S)-3-(Boc-amino)pyrrolidine," often involves strategies such as asymmetric deprotonation, cyclization reactions, and the use of chiral auxiliaries to achieve the desired stereochemistry. For example, highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines can be achieved by treating the corresponding (arylmethyl)(3-chloropropyl)-Boc-amines with s-BuLi/(−)-sparteine, showing solvent dependence and high enantiomeric excesses in certain cases (Wu, Lee, & Beak, 1996).
Molecular Structure Analysis
Molecular modeling and spectroscopic properties of related Boc-amino pyridines have been studied using various density functional theory (DFT) methods. These studies provide insights into the vibrational frequencies, nuclear magnetic resonance (NMR) chemical shift values, and electronic properties such as HOMO-LUMO energies and absorption wavelengths (Vural, 2015).
Scientific Research Applications
Enantioselective Syntheses of Pyrrolidines : A study by Wu, Lee, and Beak (1996) demonstrates the highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines by treating (arylmethyl)(3-chloropropyl)-Boc-amines with s-BuLi/(−)-sparteine. This method shows significant solvent dependence and provides a pathway for synthesizing phenyl, chlorophenyl, fluorophenyl, methylphenyl, methoxyphenyl, naphthyl, and heteroaryl derivatives with high yields and enantiomeric excesses (Wu, Lee, & Beak, 1996).
Acylation of Pyrrolidine-diones : Research by Jones et al. (1990) explored the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids. These diones are prepared from corresponding α-amino acid esters and are acylated at C-3, demonstrating the versatility of this compound in creating functionalized pyrrolidines (Jones, Begley, Peterson, & Sumaria, 1990).
Construction of Heterocycles and Tryptamines : Nicolaou et al. (2009) describe methods for constructing novel heterocycles and tryptamines using N-Boc anilines. This includes a route involving ortho-metalation and reaction with N-Boc pyrrolidin-3-one, leading to the formation of diverse heterocycles and tryptamines (Nicolaou, Krasovskiy, Majumder, Trepanier, & Chen, 2009).
Syntheses of Kainoid Amino Acids : Hodgson et al. (2005) utilized N-Boc pyrrolidines as precursors in synthesizing neuroexcitants like kainic acid. This involved radical addition and homoallylic radical rearrangement, highlighting the compound's role in synthesizing biologically significant molecules (Hodgson, Hachisu, & Andrews, 2005).
Chiral Pyrrolidine Derivatives Synthesis : A study by Vega‐Peñaloza et al. (2013) reports the synthesis of enantiopure pyrrolidine derivatives containing a β-amino acid moiety using N-Boc-protected β-amino acid derivatives. This demonstrates its application in creating chiral compounds, particularly in terpene-based heterocycles (Vega‐Peñaloza, Sánchez-Antonio, Escudero-Casao, Tasnádi, Fülöp, & Juaristi, 2013).
Safety And Hazards
“(S)-3-(Boc-amino)pyrrolidine” is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
properties
IUPAC Name |
tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQJBEAXSOOCPG-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363878 | |
Record name | (S)-3-(Boc-amino)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Boc-amino)pyrrolidine | |
CAS RN |
122536-76-9 | |
Record name | (S)-3-(Boc-amino)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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